1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene
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Overview
Description
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a bromine atom and a sulfonyl group attached to a benzene ring, with a cyclobutylmethyl group linked to the sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The cyclobutylmethyl group can be attached via Friedel-Crafts alkylation using cyclobutylmethyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using nucleophilic reagents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boron reagents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like aluminum chloride or ferric bromide are used as catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The bromine atom and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Similar in structure but with a methoxy group instead of a sulfonyl group.
1-Bromo-3-nitrobenzene: Contains a nitro group, which significantly alters its reactivity compared to the sulfonyl group.
1-Bromo-3-chlorobenzene: Features a chlorine atom, affecting its chemical properties and reactivity.
Uniqueness
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene is unique due to the presence of the cyclobutylmethyl group and the sulfonyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C11H13BrO2S |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-3-(cyclobutylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H13BrO2S/c12-10-5-2-6-11(7-10)15(13,14)8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2 |
InChI Key |
OAPSLTRUOUPDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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